Product packaging for o-Chlorocumene(Cat. No.:CAS No. 2077-13-6)

o-Chlorocumene

Cat. No.: B1617734
CAS No.: 2077-13-6
M. Wt: 154.63 g/mol
InChI Key: RNEMUWDQJSRDMQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Compounds

o-Chlorocumene, with the chemical formula C₉H₁₁Cl, is a halogenated aromatic compound. smolecule.com This class of chemicals is characterized by an aromatic ring substituted with at least one halogen atom. This compound is specifically a chlorinated derivative of cumene (B47948) (isopropylbenzene), where a chlorine atom is attached to the ortho position of the benzene (B151609) ring relative to the isopropyl group. smolecule.comnih.gov Its structure, featuring both an alkyl group and a halogen on the aromatic ring, gives it distinct physical and chemical properties compared to its isomers, m-chlorocumene (B1618335) and p-chlorocumene, particularly concerning steric effects and reactivity. smolecule.com The study of halogenated aromatics is crucial due to their widespread use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. researchgate.net

Significance in Contemporary Chemical Research

This compound serves as a valuable compound in modern chemical research. It is often utilized as a model substrate in studies exploring reaction mechanisms, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. smolecule.com Research has investigated the isomerization of halocumenes under Friedel-Crafts conditions, revealing that chlorocumenes isomerize predominantly through the migration of the isopropyl group. researchgate.net Furthermore, its oxidation kinetics have been studied to understand the influence of substituents on reaction rates. ucl.ac.uk The compound's specific isomeric structure allows researchers to investigate the directing effects of both activating (isopropyl) and deactivating (chloro) groups during chemical transformations.

Historical Development of this compound Investigations

Investigations into this compound are part of the broader historical development of organic chemistry, particularly the study of halogenation and Friedel-Crafts reactions. Early research focused on methods of synthesis and the characterization of different isomers produced during the chlorination of cumene. Over time, with the advent of advanced analytical techniques like gas chromatography and spectroscopy, researchers have been able to isolate and study the pure isomers with greater precision. worldscientific.com Studies from the mid-to-late 20th century, such as those investigating aluminum chloride-catalyzed isomerizations, laid the groundwork for our current understanding of the behavior of halocumenes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl B1617734 o-Chlorocumene CAS No. 2077-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-propan-2-ylbenzene
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InChI

InChI=1S/C9H11Cl/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMUWDQJSRDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062165
Record name o-Chlorocumene
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2077-13-6
Record name 1-Chloro-2-(1-methylethyl)benzene
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Record name Benzene, 1-chloro-2-(1-methylethyl)-
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Record name Benzene, 1-chloro-2-(1-methylethyl)-
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Record name o-Chlorocumene
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Record name 2-chlorocumene
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Synthesis and Manufacturing

The synthesis of o-chlorocumene can be achieved through several routes, both in laboratory and industrial settings.

Direct Chlorination of Cumene (B47948) : The most common method involves the direct electrophilic chlorination of cumene using chlorine gas (Cl₂) or other chlorinating agents like sulfuryl chloride (SO₂Cl₂). This reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction yields a mixture of isomers, primarily the ortho- and para-chlorocumene, due to the ortho, para-directing nature of the isopropyl group. Separation of the o-isomer from the p-isomer is then required. smolecule.comncl.res.in

From o-Chlorotoluene : A multi-step synthesis can be envisioned starting from o-chlorotoluene, though this is less direct. It would involve reactions to build the isopropyl group onto the ring, a process that is generally more complex than direct chlorination of the readily available cumene.

Sandmeyer Reaction : An alternative, though more elaborate, laboratory synthesis could involve a Sandmeyer reaction starting from 2-isopropylaniline. Diazotization of the amine followed by treatment with copper(I) chloride (CuCl) would yield this compound.

The industrial production primarily relies on the direct chlorination of cumene, followed by fractional distillation to separate the ortho and para isomers.

Physical and Chemical Properties

o-Chlorocumene is a liquid at room temperature with properties determined by its molecular structure. It is generally stable under normal conditions but reacts with strong oxidizing agents. aksci.com Thermal decomposition can produce toxic gases such as carbon oxides and hydrogen chloride. aksci.com

Table 1: Physical Properties of this compound
PropertyValueSource
IUPAC Name1-chloro-2-propan-2-ylbenzene nih.gov
CAS Number2077-13-6 nih.govnist.gov
Molecular FormulaC₉H₁₁Cl nih.govnist.gov
Molecular Weight154.63 g/mol nih.govnist.gov
Exact Mass154.0549280 Da nih.gov
XLogP33.9 nih.gov
Rotatable Bond Count1 nih.gov
StabilityStable under recommended temperatures and pressures. aksci.com
IncompatibilitiesStrong oxidizing agents. aksci.com

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and structural elucidation of o-chlorocumene.

Table 2: Spectroscopic Data for this compound
TechniqueKey ObservationsSource
Mass Spectrometry (GC-MS)Key m/z peaks at 139 (top peak), 103, and 141. The molecular ion peak [M]+ is observed at m/z 154. nih.gov
13C NMRSpectra available in databases, showing distinct signals for the aromatic and aliphatic carbons. nih.gov
Infrared (IR) SpectroscopyVapor phase IR spectra are available, showing characteristic C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and a C-Cl stretch. nih.gov

Reaction Mechanisms

The reactivity of o-chlorocumene is governed by the interplay between the electron-donating, activating isopropyl group and the electron-withdrawing, deactivating chloro group.

Isomerization : Under Friedel-Crafts conditions (e.g., AlCl₃, H₂O), this compound can isomerize to a thermodynamic equilibrium mixture that is rich in the meta- and para-isomers. researchgate.net This occurs primarily via the migration of the isopropyl group. researchgate.net

Oxidation : The isopropyl group can be oxidized. For instance, this compound can be oxidized to form peroxides, which are then converted to o-chlorophenol. nih.govepa.gov

Applications in Chemical Synthesis

The primary application of o-chlorocumene is as a chemical intermediate. Its bifunctional nature (a reactive aromatic ring and an alkyl side chain) makes it a versatile building block.

Synthesis of o-Chlorophenol : A significant application is its use as a precursor in the synthesis of o-chlorophenol. nih.govepa.gov This process involves the oxidation of this compound to its corresponding hydroperoxide, followed by acidic cleavage, analogous to the cumene (B47948) process for phenol (B47542) production. o-Chlorophenol is used in the manufacturing of disinfectants and as an intermediate for higher chlorinated phenols. nih.govepa.gov

Agrochemicals and Pharmaceuticals : As an organic intermediate, it may be used in the multi-step synthesis of active ingredients for agrochemicals and pharmaceuticals, where the specific substitution pattern is required for biological activity. smolecule.com

Environmental Fate

Direct Halogenation Approaches

Regioselective Chlorination of Cumene (B47948)

The electrophilic chlorination of cumene with agents like chlorine gas (Cl₂) typically requires a catalyst to facilitate the reaction. The isopropyl group, being an ortho, para-director, activates the positions ortho and para to it for electrophilic attack. libretexts.orgaskfilo.com This inherent electronic preference leads to the formation of a product mixture consisting primarily of this compound and p-chlorocumene.

The steric bulk of the isopropyl group plays a significant role in the ratio of the isomers produced. Attack at the ortho positions is sterically hindered compared to the more accessible para position. As a result, direct chlorination generally yields the para isomer as the major product. Achieving high regioselectivity for the ortho isomer through direct chlorination is a significant challenge and often results in low yields of the desired product, necessitating efficient separation techniques. The typical isomer distribution for a similar electrophilic substitution reaction on cumene, nitration, is shown below, illustrating the preference for the para position.

Table 1: Typical Isomer Distribution in the Nitration of Cumene This table illustrates the product distribution from a standard electrophilic aromatic substitution on cumene, which serves as a proxy for the expected outcome in direct chlorination.

IsomerTypical Percentage (%)Reference
p-Nitrocumene~68% ijcrt.org
o-Nitrocumene24 - 28% ijcrt.org
m-Nitrocumene1 - 2% ijcrt.org

Catalytic Systems in Direct Chlorination

Various catalytic systems are employed to promote the chlorination of cumene. Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are conventional catalysts that polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) that attacks the aromatic ring. askfilo.com

Research into catalytic systems has often focused on enhancing selectivity for the para isomer, which is frequently the more desired product in industrial applications. For instance, studies using zeolite catalysts, such as K-L, with sulfuryl chloride (SO₂Cl₂) as the chlorinating agent have demonstrated high para-selectivity. ncl.res.inresearchgate.net These catalysts utilize shape-selectivity, where the steric constraints of the catalyst's pores favor the formation of the less bulky para isomer. While these findings are aimed at maximizing the p-chlorocumene yield, they underscore the difficulty of finding a catalytic system that preferentially directs chlorination to the sterically hindered ortho position.

Aromatic Substitution Routes

To overcome the regioselectivity issues of direct chlorination, alternative aromatic substitution strategies can be employed. These methods involve either building the molecule from a pre-chlorinated benzene (B151609) ring or using directing groups to control the position of chlorination before forming the final product.

Friedel-Crafts Derived Pathways

An alternative to chlorinating cumene is to perform a Friedel-Crafts alkylation on chlorobenzene (B131634). vedantu.com In this approach, chlorobenzene is reacted with an isopropylating agent, such as isopropyl chloride, propene, or isopropyl alcohol, in the presence of a Lewis acid catalyst (e.g., AlCl₃). chemcess.comwiley-vch.deopenochem.org

The chlorine atom on the chlorobenzene ring is a deactivating but ortho, para-directing group. Therefore, the incoming isopropyl group will be directed to the ortho and para positions, once again producing a mixture of this compound and p-chlorocumene. vedantu.com

Reaction Scheme: Chlorobenzene + Isopropylating Agent --(AlCl₃)--> this compound + p-Chlorocumene

The final product is an isomeric mixture that requires separation. The ratio of ortho to para products can be influenced by reaction conditions such as temperature and catalyst choice, but separation is almost always a necessary step.

Functional Group Interconversions for Ortho-Selectivity

The most definitive method for synthesizing pure this compound involves a multi-step sequence known as functional group interconversion. This strategy ensures the chlorine atom is placed exclusively at the ortho position by leveraging powerful directing groups and well-established reaction pathways. The most common route proceeds via a Sandmeyer reaction starting from cumene.

This synthetic sequence is outlined in the table below:

Table 2: Synthesis of this compound via Functional Group Interconversion

StepTransformationTypical ReagentsDescription
1NitrationHNO₃, H₂SO₄Cumene is nitrated to produce a mixture of o-nitrocumene and p-nitrocumene. ijcrt.org
2Isomer SeparationFractional DistillationThe o-nitrocumene isomer is separated from the para isomer based on their different boiling points. ncl.res.in
3ReductionH₂, Raney Nickel (catalyst)The nitro group of the isolated o-nitrocumene is reduced to an amino group, yielding o-cumidine (2-isopropylaniline). ijcrt.orgquickcompany.in
4Diazotization & Sandmeyer Reaction1. NaNO₂, HCl (0-5°C) 2. CuClThe amino group of o-cumidine is converted into a diazonium salt, which is subsequently displaced by chlorine using copper(I) chloride to yield pure this compound. quickcompany.ingoogle.com

This pathway, while more laborious than direct approaches, offers unparalleled control over regiochemistry, providing access to the ortho isomer in high purity without the need for challenging isomeric separations at the final stage.

Advanced Synthetic Strategies

Modern organic synthesis continues to seek more efficient and selective methods for C-H functionalization. In the context of chlorination, advanced catalytic systems are being developed that could potentially offer new routes to this compound. For example, research into tandem catalysis involving bimetallic systems (e.g., Copper and Palladium) has shown promise for novel chlorination reactions. google.com Other approaches explore the use of hypervalent iodine catalysts or specialized chlorinating agents like trichloroisocyanuric acid (TCCA) in the presence of amine catalysts to achieve higher regioselectivity in the chlorination of certain aromatic compounds. openochem.orggoogle.com While not yet standard for this compound production, these cutting-edge strategies represent the future direction of selective halogenation and may eventually lead to more direct and efficient syntheses of specific isomers like this compound.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. chemistrytalk.org The regiochemical outcome and the rate of these reactions are significantly influenced by the directing and activating or deactivating effects of the substituents already present on the ring. studysmarter.co.uk

The chlorine atom and the isopropyl group on the this compound ring are both ortho, para-directing groups. sciencemadness.orgyoutube.com However, they exhibit opposing effects on the reactivity of the aromatic ring. The isopropyl group is an activating group, donating electron density to the ring through an inductive effect, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution. youtube.comlibretexts.org Conversely, the chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, which destabilizes the arenium ion. libretexts.org

A significant factor governing the regioselectivity in the electrophilic substitution of this compound is steric hindrance. youtube.com The bulky isopropyl group can impede the approach of an electrophile to the adjacent ortho positions. youtube.comxmu.edu.cn This steric hindrance often leads to a preference for substitution at the less hindered para position relative to the isopropyl group. youtube.com Similarly, the chlorine atom also exerts a steric effect, albeit smaller than that of the isopropyl group. Therefore, substitution at the position between the chlorine and isopropyl groups is generally disfavored due to combined steric hindrance.

The interplay between electronic and steric effects results in a complex product distribution in electrophilic aromatic substitution reactions of this compound. For instance, in reactions like nitration or halogenation, a mixture of isomers is typically formed, with the major products often being those where the electrophile has added to the positions least sterically hindered and electronically activated.

The isopropyl group, being an alkyl group, is weakly activating. youtube.com It donates electron density through induction, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org This effect lowers the activation energy of the reaction. libretexts.org

The net effect on the reaction kinetics for this compound is a slower reaction rate compared to cumene (isopropylbenzene) but a faster rate than chlorobenzene. The activating effect of the isopropyl group is partially offset by the deactivating effect of the chlorine atom. The precise rate constant for a specific electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile.

Regioselectivity and Steric Effects

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at two main sites: the chlorine atom attached to the aromatic ring and the side-chain.

Aryl halides like this compound are generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. openstax.org This is due to the partial double bond character of the carbon-chlorine bond resulting from resonance with the benzene ring, and the instability of the resulting phenyl cation that would be formed in an SN1-type mechanism. quora.com SN2 reactions are also not feasible due to the steric hindrance of the benzene ring preventing backside attack. openstax.org

However, the replacement of the chlorine atom can be achieved under harsh conditions, such as high temperature and pressure, or in the presence of a strong nucleophile. quora.com For instance, reaction with a strong base like sodium hydroxide (B78521) at elevated temperatures can lead to the formation of o-isopropylphenol. The presence of electron-withdrawing groups ortho or para to the chlorine atom can facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex. openstax.org In this compound, the isopropyl group is electron-donating, which does not facilitate this type of reaction.

The isopropyl group of this compound can also undergo substitution reactions, typically through free-radical mechanisms. For example, benzylic halogenation can occur at the tertiary carbon of the isopropyl group under UV light or in the presence of a radical initiator. This would lead to the formation of 1-chloro-2-(1-halo-1-methylethyl)benzene.

Replacement of the Chlorine Atom

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target either the aromatic ring or the isopropyl side-chain.

Oxidation:

The isopropyl group is susceptible to oxidation. Strong oxidizing agents can oxidize the isopropyl group to a carboxylic acid group, although this often requires vigorous conditions. A more common and industrially relevant oxidation is the conversion of cumene and its derivatives to hydroperoxides. For instance, this compound can be oxidized to this compound hydroperoxide. nih.govgoogle.com This hydroperoxide can then be subjected to acidic cleavage to yield o-chlorophenol and acetone. nih.gov

The reaction with antimony pentachloride has been shown to yield chlorocumene among other products. researchgate.net

Reduction:

The chlorine atom on the aromatic ring can be removed through reduction. This can be accomplished using various methods, such as catalytic hydrogenation over a palladium catalyst with a base to neutralize the resulting HCl. Care must be taken during hydrogenation as dechlorination can sometimes be an issue. sciencemadness.org Other reducing agents can also be employed to achieve dehalogenation.

The reduction of the aromatic ring itself (hydrogenation to a cyclohexane (B81311) ring) is also possible but typically requires more forcing conditions, such as high pressure and temperature, and a suitable catalyst like rhodium or ruthenium.

Catalytic Oxidation Pathways

The catalytic oxidation of this compound is a significant transformation. One notable pathway involves its oxidation to peroxides, which can then be hydrated to produce o-chlorophenol. nih.gov This process is a key step in the synthesis of this important industrial chemical. The oxidation of chlorinated volatile organic compounds (Cl-VOCs), such as this compound, is often facilitated by catalysts and can be influenced by factors like surface acidity and the presence of oxygen species. zju.edu.cn Catalytic ozonation has emerged as a promising method for the degradation of Cl-VOCs, as ozone can decompose on the catalyst surface to form highly reactive oxygen species that promote the breakdown of these compounds. zju.edu.cn

Research has shown that the structure of the hydroperoxide used in catalytic oxidation can significantly impact the selectivity of the reaction. For instance, in the oxidation of allyl chloride over a TiO2-SiO2 catalyst, the use of this compound hydroperoxide resulted in a 69% selectivity for epichlorohydrin. ucl.ac.uk This highlights the role of the specific oxidant in directing the reaction towards desired products.

Reductive Transformations of the Aromatic Ring

Reductive transformations of the aromatic ring of this compound are less commonly detailed in readily available literature compared to its oxidative and substitution reactions. However, general principles of aromatic ring reduction can be applied. The chlorine atom, being an electron-withdrawing group, can influence the conditions required for reduction. Catalytic hydrogenation is a common method for reducing aromatic rings, though it can sometimes lead to dehalogenation, where the chlorine atom is removed.

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions are important in the synthesis and purification of chlorocumene isomers.

Thermal and Catalytic Isomerization Studies

The isomerization of chlorocumene isomers, including this compound, is a process of significant industrial interest. Mixtures of isomers can be subjected to isomerization reactions to increase the concentration of a desired isomer to an equilibrium rate. googleapis.com This is particularly useful in processes where a specific isomer, such as p-chlorocumene, is the target product. After separating the desired isomer, the remaining mixture can be recycled back to an isomerization process. googleapis.com

Studies on the chlorination of cumene have shown that different catalysts can influence the ratio of isomers produced. For example, the chlorination of cumene with sulfuryl chloride over various zeolite catalysts yields different proportions of 2-chlorocumene (this compound), 3-chlorocumene (m-chlorocumene), and 4-chlorocumene (p-chlorocumene). ncl.res.in

Table 1: Chlorination of Cumene with Sulfuryl Chloride over Various Catalysts ncl.res.in

Catalyst Cumene Conversion (wt.%) 2-ClCm Yield (wt.%) 3-ClCm Yield (wt.%) 4-ClCm Yield (wt.%) 4-/2- Isomer Ratio
K-X 6.2 0.3 0.1 0.5 1.6
K-Y 7.0 1.3 0.2 2.5 1.7
K-ZSM-5 8.8 3.3 0.2 3.4 1.3
K-L 27.7 6.4 0.2 20.3 3.2
K-beta 18.9 5.2 0.4 11.4 2.2
K-mord 7.5 1.7 0.1 3.4 2.0

Mechanistic Investigations of Rearrangements

Mechanistic investigations into the rearrangements of chlorocumenes often involve studying the movement of the chlorine and isopropyl groups on the aromatic ring. While specific studies on this compound rearrangements are not extensively detailed, the principles of electrophilic aromatic substitution and carbocation rearrangements are central to understanding these processes. The Scholl reaction, an oxidative dehydrogenation process, is known to sometimes lead to rearrangements. researchgate.netresearchgate.net

Radical Reactions Involving this compound

This compound can participate in radical reactions, particularly at the isopropyl side chain.

Free Radical Halogenation

Free radical halogenation of alkyl-substituted aromatic compounds typically occurs on the alkyl side chain under the influence of UV light or at high temperatures. wikipedia.org In the case of this compound, this would involve the substitution of a hydrogen atom on the isopropyl group with a halogen. This reaction proceeds via a free-radical chain mechanism, involving initiation, propagation, and termination steps. libretexts.org While chlorination in the presence of a Lewis acid catalyst favors substitution on the aromatic ring, conditions favoring free radicals, such as high temperature and UV light, promote side-chain substitution. gauthmath.com The products of side-chain halogenation of cumene can include 1-chloro-2-phenylpropane and 2-chloro-2-phenylpropane. gauthmath.com

Radical-Mediated Coupling Reactions

Radical-mediated coupling reactions involving this compound are primarily centered on the generation of radical species that can subsequently undergo carbon-carbon bond formation. While direct, large-scale industrial applications of radical coupling for this compound are not widely documented, the principles are well-established in organic synthesis. The generation of a cumyl radical from this compound can be initiated through various means, including photochemical, thermal, or chemical initiation.

One potential pathway involves the homolytic cleavage of the C-H bond at the isopropyl group, forming a tertiary benzylic radical. This type of radical is relatively stable due to resonance delocalization into the benzene ring. Studies on the electron spin resonance (esr) spectra of substituted cumyl radicals indicate that substituents on the aromatic ring influence spin delocalization. cdnsciencepub.com For this compound, the chlorine atom's electronic properties would affect the stability and subsequent reactivity of the cumyl radical intermediate.

Another possibility is the generation of an aryl radical through the cleavage of the C-Cl bond. However, the C(sp²)-Cl bond is significantly stronger than the tertiary C(sp³)-H bond, making radical formation at the aromatic ring less favorable under typical radical-initiating conditions.

Once formed, these radicals can participate in coupling reactions. For instance, the Ullmann reaction, a classic method for forming biaryl compounds, traditionally involves the coupling of aryl halides using copper at high temperatures. organic-chemistry.org The mechanism is thought to involve organocopper intermediates. organic-chemistry.org While typically a stoichiometric reaction, catalytic versions have been developed. A hypothetical Ullmann-type self-coupling of this compound would yield 2,2'-diisopropyldiphenyl. Cross-coupling with other aryl halides is also conceivable. Modern advancements in Ullmann-type reactions include the use of various ligands and copper sources to facilitate the reaction under milder conditions. tcichemicals.comnih.gov

The Scholl reaction is another method for aryl-aryl coupling that proceeds via a radical cation mechanism, typically initiated by a strong Lewis or Brønsted acid and an oxidant. researchgate.net Application of this reaction to this compound could potentially lead to intramolecular cyclization or intermolecular polymerization, depending on the reaction conditions.

While specific research detailing extensive radical coupling of this compound is limited, data from related compounds provide insight. For example, radical chlorination of cumene itself has been studied, indicating the propensity for radical formation at the benzylic position.

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in the transformation of this compound, enabling reactions that would otherwise be inefficient or unselective. Various catalytic strategies, including heterogeneous, homogeneous, and more novel approaches like frustrated Lewis pair catalysis, are relevant to its chemistry.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. In the context of this compound chemistry, they have been explored primarily for oxidation and chlorination reactions.

One study investigated the liquid-phase oxidation of various substituted cumenes, including this compound, using titanium-silicate molecular sieves as catalysts. These materials are known for their catalytic activity in selective oxidation reactions. In the epoxidation of alkenes with organic hydroperoxides, the rate of reaction was found to be dependent on the electronic properties of the hydroperoxide used. A comparison of the oxidation rates for cumene, this compound, and dichlorocumene showed a relative rate of 1:2.3:5, respectively, indicating that the electron-withdrawing chloro-substituents enhance the reactivity in this specific catalytic system.

Zeolite catalysts have also been employed for the selective chlorination of cumene. While the primary product often desired is p-chlorocumene due to its use as a precursor for pesticides, the choice of catalyst can influence the isomer distribution. Research on the chlorination of cumene with chlorine gas over various zeolite catalysts, such as KL, H-beta, and H-ZSM-5, has been conducted to optimize the yield of the para isomer. This demonstrates that heterogeneous catalysis can direct the regioselectivity of electrophilic aromatic substitution on the cumene scaffold, a principle directly applicable to reactions involving this compound.

Below is a table summarizing findings on the heterogeneous catalytic oxidation involving this compound.

Catalyst SystemReactantsReaction TypeKey FindingReference
Titanium-silicate molecular sieveAlkene, various cumene hydroperoxidesEpoxidationThe relative oxidation rate increased with chloro-substitution on the cumene ring (cumene < this compound < dichlorocumene).
Zeolites (KL, H-beta, H-ZSM-5)Cumene, Cl₂ChlorinationZeolite catalysts can direct the regioselectivity of chlorination, favoring the para isomer.

This interactive table summarizes key research findings in the heterogeneous catalysis of this compound and related compounds.

Homogeneous and Organocatalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to many carbon-carbon bond-forming reactions involving chloroarenes like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for creating complex organic molecules from aryl chlorides. capes.gov.brdntb.gov.ua Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in ligand design have led to highly efficient palladium catalysts capable of activating the C-Cl bond. researchgate.netresearchgate.netmdpi.com These reactions would allow for the coupling of the this compound core with a wide variety of partners, including boronic acids (Suzuki), alkenes (Heck), and organostannanes (Stille), to synthesize more complex structures.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthesis, offering a metal-free alternative to traditional catalysis. mdpi.com For chloroarenes, organocatalytic approaches can be applied to various transformations. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the hydrodechlorination of chloroarenes. acs.org Other organocatalytic systems have been developed for asymmetric reactions, such as the chlorolactonization of alkenoic acids, demonstrating that chiral organic molecules can induce enantioselectivity in reactions involving a chlorination step. nih.gov While not specific to this compound, these methodologies showcase the potential of using organocatalysts to achieve selective and asymmetric transformations on a chloroarene substrate.

Frustrated Lewis Pair Catalysis in Related Systems

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. mdpi.com This "frustration" leads to unique reactivity, most notably the ability to activate small molecules like dihydrogen (H₂). sioc-journal.cn This has enabled the development of metal-free catalytic hydrogenation reactions for a variety of unsaturated substrates. mdpi.com

The general mechanism for FLP-catalyzed hydrogenation involves the heterolytic cleavage of H₂ by the Lewis acid and base pair, generating a phosphonium (B103445) cation and a borohydride (B1222165) anion, which then deliver a proton and a hydride, respectively, to the substrate. chemistryviews.org

While direct FLP catalysis on this compound's C-Cl bond is not a primary application, the hydrogenation of related systems has been demonstrated. A notable example is the hydrogenation of various olefins, including p-chlorocumene, using a porous aromatic framework decorated with FLPs. This heterogeneous FLP catalyst showed excellent yields and could be recycled multiple times without significant loss of activity. capes.gov.br This highlights the potential of FLP catalysis for transformations of substrates containing the chlorocumene moiety, particularly for the reduction of other functional groups within the molecule without affecting the chloro-substituent. The Lewis acid component, often a borane (B79455) like B(C₆F₅)₃, and a bulky phosphine (B1218219) as the Lewis base are common constituents of these catalytic systems. chemistryviews.orgcardiff.ac.uk The application of FLP chemistry extends to the activation of other small molecules like CO₂ and N₂O, suggesting a broad scope of potential transformations. mdpi.com

FLP SystemSubstrateReaction TypeOutcomeReference
NanoPAF-6@BCFp-ChlorocumeneHydrogenationExcellent yield (>91%) capes.gov.br
1-Chloro-9-phosphatriptycene / B(C₆F₅)₃Unactivated AlkenesHydrogenationSuccessful hydrogenation of various unactivated alkenes. chemistryviews.org

This interactive table presents examples of Frustrated Lewis Pair catalysis in systems related to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, allowing for the comprehensive structural assignment of this compound.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the isopropyl group and the aromatic protons. Due to the ortho-substitution pattern, the four protons on the benzene ring are chemically non-equivalent, leading to a complex multiplet in the aromatic region, typically observed between 7.1 and 7.4 ppm. docbrown.info

The isopropyl group gives rise to two characteristic signals:

A doublet for the six equivalent methyl (CH₃) protons. The signal is split by the adjacent methine proton.

A septet for the single methine (CH) proton, which is split by the six neighboring methyl protons.

The chemical shifts for these protons can be estimated by comparison with similar structures like cumene and other substituted benzenes. wisc.edu

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH₃~1.25Doublet (d)6H
Isopropyl -CH~3.1-3.4Septet (sept)1H
Aromatic Ar-H~7.1-7.4Multiplet (m)4H

Note: Predicted values are based on general principles and data for related compounds. Actual experimental values may vary based on solvent and instrument conditions. sigmaaldrich.comchemistrysteps.com

Carbon-13 (¹³C) NMR Analysis

In the proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, as the ortho-substitution removes any planes of symmetry, making all carbon atoms magnetically unique. theexamformula.co.ukquora.com The carbon signals are found in two main regions: the aliphatic region for the isopropyl group and the aromatic region for the benzene ring carbons. oregonstate.edu

The approximate chemical shifts are:

Aliphatic Carbons: One signal for the two equivalent methyl (CH₃) carbons and one signal for the methine (CH) carbon.

Aromatic Carbons: Six signals, two of which correspond to the quaternary carbons (C1 and C2) directly bonded to the chlorine and isopropyl substituents, and four for the carbons bonded to hydrogen atoms. Quaternary carbon signals are often weaker in intensity. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Isopropyl -CH₃~23-25
Isopropyl -CH~28-30
Aromatic C-H~125-130
Aromatic C-Cl~132-135
Aromatic C-CH~145-148

Note: Predicted values are based on general principles and data for related compounds. Actual experimental values may vary. oregonstate.edustudymind.co.uk

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. acs.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the connectivity within the isopropyl group. iranchembook.ir It would show a cross-peak between the methine proton signal (~3.1-3.4 ppm) and the methyl proton signal (~1.25 ppm), confirming their spin-spin coupling relationship. allfordrugs.com Cross-peaks would also be observed between the adjacent protons on the aromatic ring, helping to unravel the complex multiplet. iranchembook.ir

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment establishes the direct one-bond connectivity between protons and the carbons they are attached to. acs.org An HSQC spectrum would show correlation peaks linking the signal of each proton to the signal of its directly bonded carbon. For example, it would connect the isopropyl methine proton signal to the corresponding methine carbon signal and the aromatic proton signals to their respective aromatic carbon signals, allowing for definitive assignment. rsc.orghmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. rsc.org It would be instrumental in assigning the quaternary carbons. For instance, correlations would be seen from the isopropyl methyl protons to the isopropyl methine carbon and to the C2 aromatic carbon, confirming the attachment of the isopropyl group to the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. molbase.com

Electron Ionization (EI) Mass Spectrometry

In EI-MS, this compound is bombarded with high-energy electrons, causing ionization and fragmentation. wikipedia.org The resulting mass spectrum displays a characteristic pattern.

Molecular Ion Peak (M⁺): The spectrum shows two molecular ion peaks due to the presence of chlorine isotopes: one at m/z 154 for molecules containing ³⁵Cl and a smaller one at m/z 156 for those with ³⁷Cl. nist.gov The relative intensity ratio of these M⁺ and M+2 peaks is approximately 3:1, which is a signature for a compound containing a single chlorine atom. nist.gov

Base Peak: The most intense peak, or base peak, is observed at m/z 139. This corresponds to the fragment formed by the loss of a methyl radical (•CH₃) from the molecular ion. This fragmentation is highly favored as it results in a stable secondary benzylic or tropylium (B1234903) cation. nih.gov

Other Fragments: Another significant peak is often seen at m/z 103, which can be attributed to the loss of a hydrogen chloride (HCl) molecule from the m/z 139 fragment. nih.gov

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound

m/zIonComments
156[C₉H₁₁³⁷Cl]⁺Molecular ion peak (M+2)
154[C₉H₁₁³⁵Cl]⁺Molecular ion peak (M⁺)
139[C₈H₈Cl]⁺Base Peak; Loss of •CH₃
103[C₈H₇]⁺Loss of HCl from m/z 139

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation pathways of selected ions. nih.gov In an MS/MS experiment, a specific precursor ion from the initial mass spectrum is isolated and subjected to further fragmentation through collision-induced dissociation (CID). wikipedia.org

For this compound, an MS/MS experiment could be performed by selecting the base peak at m/z 139 as the precursor ion. The fragmentation of this ion would be analyzed to produce a product ion spectrum. This process helps to confirm the identity of the precursor ion and, by extension, the original molecule. The analysis of halogenated aromatic hydrocarbons is a common application of GC-MS/MS. researchgate.netmdpi.com For instance, the fragmentation of the [C₈H₈Cl]⁺ ion (m/z 139) would likely yield product ions such as m/z 103 upon the loss of HCl, providing definitive evidence for the structure of this key fragment.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement, which helps in its unambiguous identification. The monoisotopic mass of this compound (C₉H₁₁Cl) is calculated to be 154.0549280 Da. researchgate.netnih.gov

The fragmentation pattern of this compound in mass spectrometry is influenced by its structure, which consists of a benzene ring substituted with a chlorine atom and an isopropyl group at the ortho position. The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ and several fragment ions. The most common fragmentation pathway involves the loss of a methyl group (CH₃) from the isopropyl substituent, leading to a stable benzylic cation. Another significant fragmentation is the loss of the entire isopropyl group.

Key fragmentation patterns observed for this compound and its isomers include:

Loss of a methyl group (-CH₃): This results in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺. For this compound, this corresponds to an m/z of 139.

Loss of a propyl group (-C₃H₇): This leads to a chlorobenzene fragment ion.

McLafferty rearrangement: This can occur if there is a gamma-hydrogen available, leading to the elimination of a neutral molecule.

The high-resolution capabilities of modern mass spectrometers allow for the differentiation of ions with very similar nominal masses, providing a higher degree of confidence in structural elucidation.

Table 1: High-Resolution Mass Spectrometry Data for Chlorocumene Isomers

Compound Molecular Formula Monoisotopic Mass (Da) Key Fragment Ions (m/z)
This compound C₉H₁₁Cl 154.0549280 researchgate.netnih.gov 139, 103, 141 nih.gov
m-Chlorocumene (B1618335) C₉H₁₁Cl 154.0549280 nih.gov Not specified

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its different functional groups. A vapor phase IR spectrum of this compound is available in public databases. nih.gov The analysis of the vibrational spectra of the closely related molecule, cumene (isopropylbenzene), can provide insights into the expected vibrational modes of this compound. researchgate.netdocbrown.info

Key vibrational modes for this compound include:

C-H stretching vibrations: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group are observed below 3000 cm⁻¹. docbrown.info

C=C stretching vibrations: The aromatic ring C=C stretching vibrations typically occur in the region of 1600-1450 cm⁻¹. docbrown.info

C-Cl stretching vibrations: The C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. msu.edu

Isopropyl group vibrations: The isopropyl group gives rise to characteristic bending vibrations.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. A study on cumene diluted with ozone investigated the symmetric vibration modes using FT-Raman spectroscopy. researchgate.net For this compound, Raman spectroscopy would be useful in identifying the C-C backbone vibrations and the symmetric vibrations of the benzene ring.

Table 2: Characteristic IR and Raman Bands for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 3000-2850
Aromatic C=C Stretching 1600-1450
Isopropyl group Bending ~1385 and ~1370 (doublet)

Far-Infrared and Terahertz Spectroscopy

Far-infrared (Far-IR) and terahertz (THz) spectroscopy probe the low-frequency vibrational modes of molecules, typically in the range of 600 to 10 cm⁻¹. These low-frequency modes are often associated with collective vibrations of the molecular skeleton and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Torsional modes: The rotation of the isopropyl group relative to the benzene ring.

Lattice vibrations: In the solid state (for derivatives), these techniques can probe the vibrations of the crystal lattice.

Intermolecular interactions: In the liquid state, these techniques can shed light on the collective dynamics and intermolecular forces.

The non-destructive nature of THz radiation makes it a promising tool for the analysis of the conformational and packing characteristics of this compound derivatives in the solid state.

X-ray Diffraction and Crystallography

X-ray diffraction is a primary technique for determining the three-dimensional atomic structure of crystalline materials. Since this compound is a liquid at room temperature, its structural analysis via X-ray diffraction requires the synthesis of solid derivatives.

Single Crystal X-ray Diffraction of Solid Derivatives

Complexation with metal ions: Forming coordination complexes that are crystalline.

Derivatization of the aromatic ring: Introducing functional groups that promote crystallization, such as carboxylic acids or amides. rsc.org

Oxidation of the isopropyl group: For example, to form a carboxylic acid derivative.

The crystal structure of a derivative would reveal how the this compound moiety packs in the solid state, influenced by intermolecular interactions like halogen bonding (involving the chlorine atom), π-π stacking of the benzene rings, and C-H···π interactions. The synthesis and crystallographic analysis of various organic derivatives have been reported, providing a framework for potential studies on this compound derivatives. mdpi.commdpi.comresearchgate.netresearchgate.netiucr.orgmdpi.com

Table 3: Hypothetical Crystallographic Data for a Solid Derivative of this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
Volume (ų) 1290
Z 4

Note: This table is illustrative and does not represent actual experimental data for an this compound derivative.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline or microcrystalline materials. While it provides less detailed structural information than SCXRD, it is useful for:

Phase identification: Comparing the diffraction pattern of a synthesized derivative to a database to confirm its identity.

Purity analysis: Detecting the presence of crystalline impurities.

Lattice parameter determination: Refining the unit cell dimensions of a known crystalline phase.

For solid derivatives of this compound, PXRD could be used as a routine analytical tool to assess the success of a synthesis and to study phase transitions as a function of temperature or pressure. The technique is particularly useful when growing single crystals of sufficient size and quality for SCXRD is challenging.

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model the electronic structure and energy of molecules. These methods are essential for predicting a wide range of molecular properties from the ground up.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. asianpubs.orgnih.gov It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction.

For this compound, DFT calculations can elucidate fundamental properties such as optimized molecular geometry, vibrational frequencies (for interpreting IR and Raman spectra), and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. While specific DFT studies on this compound are not prominent, analysis of similar molecules like o-chlorobenzoyl chloride shows that DFT, often with the B3LYP functional, provides reliable predictions of vibrational spectra and electronic properties. asianpubs.org Calculations would predict how the electron-withdrawing chlorine atom and the electron-donating isopropyl group influence the electron distribution on the benzene ring.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative of typical DFT outputs and is based on general principles of substituted benzenes, not from a specific published study on this compound.)

PropertyPredicted ValueUnitSignificance
HOMO Energy-8.95eVRelates to the ability to donate electrons.
LUMO Energy-0.21eVRelates to the ability to accept electrons.
HOMO-LUMO Gap8.74eVIndicator of chemical reactivity and stability.
Dipole Moment1.85DebyeMeasures the molecule's overall polarity.
Polarizability18.5ųDescribes the deformability of the electron cloud.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of their dynamic behavior. escholarship.orgvt.edu This technique is invaluable for studying the conformational landscape and interactions of molecules in different environments.

The structure of this compound is characterized by a rotatable bond between the isopropyl group and the benzene ring. The rotation around this C-C bond gives rise to different conformers with varying steric energies.

MD simulations can be used to explore the potential energy surface associated with this rotation. By tracking the dihedral angle formed by the methine C-H bond of the isopropyl group relative to the plane of the benzene ring, one can identify the most stable (lowest energy) conformations and the energy barriers to rotation. This analysis is critical for understanding how the molecule's shape influences its physical properties and reactivity. The steric hindrance between one of the methyl groups and the ortho-chlorine atom is expected to be a dominant factor in determining the preferred conformation.

Table 2: Illustrative Conformational Energy Profile of this compound (Note: This table presents a hypothetical energy profile to illustrate the type of data obtained from a conformational analysis. Specific values would require a dedicated computational study.)

Dihedral Angle (H-C-C-C)Relative Energy (kJ/mol)Conformer Description
15.0Eclipsed: Methyl group over chlorine atom (high steric strain)
60°1.2Gauche: Staggered conformation
90°0.0Bisected: Most stable conformation, minimizing steric clash
120°2.5Gauche: Staggered conformation
180°18.0Eclipsed: Methyl group over ring C-H (high steric strain)

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a liquid or solution is governed by its interactions with surrounding molecules. MD simulations are the primary tool for studying these effects. By placing a single this compound molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, or a nonpolar solvent like hexane), one can analyze the solvation shell structure.

Key properties derived from such simulations include radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from different atoms of the solute. This provides a microscopic picture of solvation, revealing, for example, whether solvent molecules preferentially interact with the hydrophobic isopropyl group or the polar C-Cl bond. Understanding solvation is essential for predicting solubility, partitioning behavior, and reactivity in solution. For instance, in aqueous solution, hydrophobic hydration would be expected around the aromatic ring and isopropyl group.

Reaction Pathway and Transition State Analysis

Computational chemistry is extensively used to map the potential energy surfaces of chemical reactions, providing detailed mechanistic insights. This involves identifying all stable intermediates and, crucially, the transition states that connect them.

For this compound, a relevant reaction for study is its isomerization. Experimental work on chlorocumenes suggests that they can isomerize through the migration of the isopropyl group. researchgate.net A theoretical investigation would use methods like DFT to model this process. The procedure involves locating the transition state structure for the 1,2-shift of the isopropyl group and calculating the activation energy barrier. This provides a quantitative measure of how fast the reaction is likely to proceed. Other potential reactions include electrophilic aromatic substitution, where the directing effects of the ortho-chloro and isopropyl groups could be computationally rationalized, and oxidation reactions at the benzylic position. nih.gov For example, studies on the Scholl reaction, an oxidative aryl-aryl coupling, have used DFT to distinguish between different mechanistic pathways, a similar approach could be applied to reactions involving this compound. researchgate.net

Energetics of Reaction Mechanisms

Spectroscopic Data Prediction

Computational methods are essential for interpreting and predicting spectroscopic data. By simulating spectra for a proposed structure, chemists can confirm its identity by comparing the computational results with experimental data.

Computational quantum chemistry methods, particularly DFT and Hartree-Fock (HF) methods, are used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (δ) and coupling constants (J). researchgate.net By optimizing the geometry of this compound and then performing a GIAO calculation, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data, such as that available in the PubChem database, to aid in the assignment of peaks to specific nuclei (¹H and ¹³C) in the molecule. researchgate.netnih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. chemrxiv.org These calculations provide a theoretical IR spectrum that shows the characteristic absorption bands for the functional groups present in this compound. Comparing the computed spectrum with the experimental vapor-phase IR spectrum can confirm the presence of specific bonds and structural features. nih.govyoutube.com It is common practice to apply scaling factors to the calculated frequencies to better match experimental values, as the calculations often assume a harmonic oscillator model which deviates from real molecular vibrations. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound Note: Predicted values are illustrative, representing typical accuracy of computational methods.

Spectroscopy Predicted Value Experimental Value (from PubChem nih.gov)
¹³C NMR Chemical Shift (C-Cl) ~132 ppmData available but specific peak not assigned
¹³C NMR Chemical Shift (C-isopropyl) ~147 ppmData available but specific peak not assigned
¹H NMR Chemical Shift (CH) ~3.3 ppmData available but specific peak not assigned
IR Stretch (Aromatic C-H) ~3050-3100 cm⁻¹Present in spectrum
IR Stretch (Aliphatic C-H) ~2850-3000 cm⁻¹Present in spectrum
IR Stretch (C-Cl) ~750 cm⁻¹Present in spectrum

Mass spectrometry (MS) is a destructive analytical technique where a molecule is ionized and breaks apart into charged fragments. The resulting pattern of fragments is a fingerprint of the molecule. libretexts.orgrsc.org

Computational chemistry can model the fragmentation of the this compound molecular ion (M⁺˙). The ionization process and subsequent fragmentation can be studied using quantum chemical calculations to determine the most likely fragmentation pathways. This involves calculating the energies of the potential fragment ions and the energy barriers to their formation. The stability of the resulting carbocations is a key factor in determining the fragmentation pattern. libretexts.org

The electron ionization (EI) mass spectrum of this compound shows characteristic peaks. nist.govnih.gov Theoretical modeling can help explain the formation of these fragments:

Molecular Ion (M⁺˙): The peak corresponding to the intact ionized molecule (m/z ≈ 154/156, due to ³⁵Cl and ³⁷Cl isotopes).

[M-15]⁺: Loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic cation (m/z ≈ 139/141). This is often the base peak, indicating its high stability. nih.gov

[M-43]⁺: Loss of a propyl radical (•C₃H₇) or rearrangement followed by loss of a propene molecule. A significant peak is observed at m/z 103, which could correspond to the chlorophenyl cation after loss of the isopropyl group. nih.gov

Advanced computational techniques can also predict collision cross-section (CCS) values, which are important in ion mobility-mass spectrometry for characterizing the size and shape of ions in the gas phase. uni.lursc.org

Table 3: Common Fragments in the Mass Spectrum of this compound

m/z RatioProposed Fragment IonCommon Neutral Loss
154/156[C₉H₁₁Cl]⁺˙None (Molecular Ion)
139/141[C₈H₈Cl]⁺•CH₃ (Methyl radical)
103/105[C₆H₄Cl]⁺•C₃H₇ (Propyl radical)

Environmental Transformation and Abiotic Degradation Pathways of O Chlorocumene

The environmental fate of o-chlorocumene, a chlorinated aromatic hydrocarbon, is determined by a series of transformation and degradation processes. This article focuses on the abiotic pathways, which include oxidation by radicals, hydrolysis, and photolysis, as well as the potential application of isotopic analysis to elucidate these degradation mechanisms.

Future Research Trajectories for O Chlorocumene

Exploration of Novel Synthetic Routes

The development of new and improved methods for synthesizing o-chlorocumene is a significant area of future research. Traditional methods often involve direct chlorination of cumene (B47948), which can lead to a mixture of isomers, including the para and meta-substituted products. smolecule.comncl.res.in Future work will likely focus on enhancing the regioselectivity of this reaction to favor the ortho isomer.

Key research directions include:

Advanced Catalysis: Investigating novel catalysts to improve the efficiency and selectivity of cumene chlorination. This includes the use of zeolites and modified silica (B1680970) gels. ncl.res.in The development of catalysts that can direct chlorination specifically to the ortho position is a major goal.

Alternative Chlorinating Agents: Exploring the use of alternative chlorinating agents to chlorine gas, such as organic chlorine-containing compounds like tert-butyl hypochlorite, could offer milder reaction conditions and improved selectivity. ncl.res.in

Multi-step Synthetic Strategies: Designing innovative multi-step syntheses that offer greater control over isomer formation. For example, strategies involving the functionalization of a pre-existing ortho-substituted benzene (B151609) derivative could be explored.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new applications. Future research will likely employ a combination of experimental and computational techniques to probe these mechanisms in detail.

Areas of focus will include:

C-H Bond Functionalization: Investigating the mechanisms of palladium-catalyzed C-H functionalization reactions of this compound. ru.nl Understanding the role of ligands and the nature of the catalytic species will be key to developing more efficient and selective transformations. ru.nlrutgers.edu This includes studying the rate-determining steps and the influence of reaction conditions on the catalytic cycle. ru.nl

Cyclization Reactions: Elucidating the mechanisms of intramolecular cyclization reactions involving o-isopropyl-substituted aryl alkynes, where this compound derivatives could serve as precursors to complex polycyclic molecules. pku.edu.cn Density Functional Theory (DFT) calculations can provide valuable insights into the reaction pathways and transition states. pku.edu.cn

Oxidation and Peroxidation: Further investigation into the oxidation of this compound to form this compound hydroperoxide, a precursor for o-chlorophenol. nih.govsmolecule.com Computational studies can help to understand the kinetics and regioselectivity of such oxidations. ucl.ac.uk

Integration with Sustainable Chemistry Principles

The principles of green and sustainable chemistry are increasingly influencing the chemical industry. unep.orgwikipedia.org Future research on this compound will undoubtedly focus on aligning its production and use with these principles.

Key aspects to be explored are:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org

Use of Renewable Feedstocks: While this compound is derived from petroleum-based feedstocks (benzene and propene), future research may explore pathways from renewable resources, although this is a long-term challenge. opcw.orgresearchgate.net

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives in the synthesis and reactions of this compound. wikipedia.org

Catalytic Processes: Emphasizing the use of catalytic processes over stoichiometric ones to reduce waste and improve efficiency. acs.orgopcw.org

Development of Targeted Analytical Techniques

Accurate and sensitive analytical methods are essential for monitoring the synthesis of this compound, detecting it in various matrices, and studying its reaction kinetics. Future research will aim to develop more advanced and efficient analytical techniques.

Potential areas of development include:

Chromatographic Methods: Improving gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the separation and quantification of this compound from its isomers and other reaction components. epa.gov This includes the development of new stationary phases for better resolution.

Spectroscopic Techniques: Utilizing advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), for the detailed structural characterization of this compound and its reaction products. epa.govdss.go.th

In-situ Monitoring: Developing in-situ analytical techniques to monitor reactions involving this compound in real-time. This can provide valuable kinetic and mechanistic data.

Role in Emerging Chemical Technologies

This compound's unique structure makes it a valuable building block for the synthesis of more complex molecules, and its potential role in emerging chemical technologies is an exciting area of future research.

Promising applications to be explored include:

Advanced Materials: Investigating the use of this compound derivatives in the synthesis of novel polymers and functional materials. For instance, diamines derived from related diphenyl compounds are used in the production of polyamides and polyimides. google.com

Pharmaceutical and Agrochemical Synthesis: Exploring this compound as a key intermediate in the synthesis of new pharmaceuticals and agrochemicals. smolecule.com Its specific substitution pattern can be leveraged to create molecules with desired biological activities.

Photocatalysis: Investigating the photocatalytic degradation or transformation of this compound and related compounds. rsc.orgwikipedia.org This could lead to new methods for environmental remediation or the synthesis of valuable chemicals using light as an energy source. mdpi.com Research into photocatalytic CO2 reduction using complex catalysts also points towards the expanding possibilities within this field. nih.gov

Electrochemical Synthesis: Exploring the use of electrochemical methods for the synthesis and functionalization of this compound and related aromatic compounds. ikm.org.my Electrochemical approaches can offer green and efficient alternatives to traditional chemical methods.

Q & A

Q. How can researchers design collaborative studies to address gaps in o-Chlorocumene’s application potential without commercial bias?

  • Methodological Answer : Partner with academic labs specializing in complementary techniques (e.g., catalysis, toxicology). Define shared objectives and authorship criteria upfront. Use open-access repositories for transparent data exchange .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.